Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)-
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Overview
Description
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is a synthetic organic compound with the molecular formula C11H10F3NO3. This compound is characterized by the presence of a butanoic acid backbone, a benzoylamino group, and three fluorine atoms attached to the fourth carbon atom. The (3R) designation indicates the specific stereochemistry of the molecule, which is important for its biological activity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- typically involves multiple steps, starting from readily available precursors. One common method involves the protection of the amino group, followed by the introduction of the trifluoromethyl group through a nucleophilic substitution reaction. The benzoylamino group is then introduced via an amide coupling reaction. The final step involves deprotection to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the benzoylamino group to an amine.
Substitution: The trifluoromethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce amines .
Scientific Research Applications
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity. The benzoylamino group can form hydrogen bonds with target proteins, further influencing its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Butanoic acid, 3-amino-4-mercapto-, (3R)-
- (3R)-3-Amino-4-(2,4,5-trifluorophenyl)butanoic Acid
- ®-3-((tert-Butoxycarbonyl)amino)-4-(2,4,5-trifluorophenyl)butanoic Acid
Uniqueness
Butanoic acid, 3-(benzoylamino)-4,4,4-trifluoro-, (3R)- is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and lipophilicity, making it more effective in penetrating biological membranes and interacting with target proteins .
Properties
CAS No. |
825628-65-7 |
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Molecular Formula |
C11H10F3NO3 |
Molecular Weight |
261.20 g/mol |
IUPAC Name |
(3R)-3-benzamido-4,4,4-trifluorobutanoic acid |
InChI |
InChI=1S/C11H10F3NO3/c12-11(13,14)8(6-9(16)17)15-10(18)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,15,18)(H,16,17)/t8-/m1/s1 |
InChI Key |
LIKDYNKJIFOVKF-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)N[C@H](CC(=O)O)C(F)(F)F |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(CC(=O)O)C(F)(F)F |
Origin of Product |
United States |
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